molecular formula C11H13NO3 B555840 For-Phe-OMe CAS No. 2311-21-9

For-Phe-OMe

Número de catálogo: B555840
Número CAS: 2311-21-9
Peso molecular: 207.23 g/mol
Clave InChI: OPHMCBWUQRAKEO-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

For-Phe-OMe is a synthetic formyl tripeptide analog closely related to the potent chemotactic agent N-Formyl-Met-Leu-Phe-OMe (fMLP-OMe). As a research compound, it is primarily of interest in immunological and cell biology studies for investigating the formyl peptide receptor (FPR) signaling pathway in human neutrophils . Activation of FPRs by formyl peptides like For-Phe-OMe can trigger a range of fundamental neutrophil functions, including the release of lytic enzymes and the production of superoxide anions, which are critical components of the innate immune response . Research into analogs such as this has been pivotal in elucidating the structure-activity relationships of formylpeptides, demonstrating that specific substitutions can selectively modulate neutrophil responses, potentially favoring killing mechanisms over chemotaxis . The compound features a C-terminal methyl ester, a modification known to influence the biological activity and receptor binding affinity of peptide ligands . For-Phe-OMe is provided for laboratory research applications. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-formamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHMCBWUQRAKEO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426831
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2311-21-9
Record name N-formylphenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The role of For-Phe-OMe in chemotaxis and neutrophil activation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) and its structural analogs within the context of neutrophil chemotaxis and activation.

Given the specific nature of the compound (a dipeptide derivative lacking the canonical Methionine-Leucine sequence of the high-potency fMLP), this guide frames For-Phe-OMe as a critical tool for understanding the Structure-Activity Relationship (SAR) of the Formyl Peptide Receptor 1 (FPR1). It contrasts the molecule with the gold-standard agonist f-Met-Leu-Phe (fMLP) to elucidate the molecular determinants of neutrophil activation.

A Technical Guide to Formyl Peptide Receptor Ligand Specificity and Signaling

Executive Summary

The activation of neutrophils by N-formyl peptides is a cornerstone of the innate immune response. While N-Formyl-Met-Leu-Phe (fMLP) is the prototypical high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), structural analogs like N-Formyl-Phe-OMe (For-Phe-OMe) provide essential insights into the receptor's ligand-binding pocket.

This guide explores the mechanistic role of For-Phe-OMe, defining it not merely as a "weaker" agonist, but as a molecular probe that defines the minimal pharmacophore required for chemotaxis, superoxide generation, and degranulation. By analyzing the differential potency between fMLP and For-Phe-OMe, researchers can isolate the specific contributions of the methionine side chain and peptide backbone length to G-protein coupling efficiency.

Mechanistic Foundation: The FPR1 Signaling Cascade

To understand the utility of For-Phe-OMe, one must first master the signaling architecture it attempts to engage. The FPR1 is a G-protein coupled receptor (GPCR) that recognizes the N-formyl group—a hallmark of bacterial protein synthesis.

The Ligand-Receptor Interface

The FPR1 binding pocket is highly stereoselective. High-affinity binding (


 M) requires three key elements found in fMLP:
  • N-Formyl Group: Essential for hydrogen bonding deep within the receptor transmembrane bundle.

  • Methionine Side Chain: Provides critical hydrophobic bulk at position 1.

  • Leucine-Phenylalanine Spacer: Orients the C-terminal phenylalanine for pi-stacking interactions.

For-Phe-OMe , lacking the methionine and the leucine spacer, acts as a low-affinity probe . It retains the formyl group (the "key") but lacks the hydrophobic "teeth" (Met/Leu) required to fully stabilize the receptor's active conformation. This makes it an invaluable tool for studying partial agonism and receptor desensitization .

Visualization of the Signaling Pathway

The following diagram illustrates the cascade activated by formyl peptides. Note that while fMLP triggers this fully, For-Phe-OMe often fails to sustain the Calcium flux required for full degranulation.

FPR1_Signaling Ligand Formyl Peptide (fMLP / For-Phe-OMe) FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binding G_Protein Gi/Go Protein (Dissociation) FPR1->G_Protein Activation PLC Phospholipase C (PLC-beta) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Calcium Store IP3->Ca_Store Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Ca_Flux Cytosolic Ca2+ Increase Ca_Store->Ca_Flux Ca_Flux->PKC Actin Actin Polymerization (Chemotaxis) Ca_Flux->Actin Cdc42/Rac1 NADPH NADPH Oxidase (Superoxide) PKC->NADPH Phosphorylation

Caption: The FPR1 signaling cascade.[1] High-potency agonists (fMLP) drive the pathway to Actin/NADPH activation. Low-potency analogs (For-Phe-OMe) may dissociate before inducing the sustained Calcium flux necessary for superoxide generation.

Structure-Activity Relationship (SAR) Analysis

The comparison between For-Phe-OMe and fMLP is a masterclass in molecular pharmacology. The table below summarizes the critical differences in their biological activity.

Comparative Potency Data

Note: Values are approximate representatives derived from consensus literature on neutrophil FPR1 binding.

Featuref-Met-Leu-Phe (fMLP)For-Phe-OMeStructural Implication
Receptor Affinity (

)
~ 0.5 - 10 nM> 10,000 nM (Low)The Met-Leu sequence is critical for high-affinity binding.
Chemotaxis (

)
~ 1 nM~ 10 - 100 µMFor-Phe-OMe requires 1000x concentration to induce migration.
Superoxide Generation Potent InducerWeak / TransientShort residence time on the receptor prevents full NADPH oxidase assembly.
Lipophilicity ModerateHigh (Methyl Ester)The methyl ester (OMe) increases membrane permeability but does not compensate for the loss of the peptide backbone.
Primary Use Gold Standard AgonistSAR Probe / Negative ControlUsed to verify specificity of fMLP responses.
The "Methyl Ester" Modification

The -OMe (methyl ester) group on the C-terminus of For-Phe-OMe serves a specific purpose in experimental design:

  • Charge Neutralization: It removes the negative charge of the carboxyl group, preventing electrostatic repulsion at the membrane surface.

  • Hydrophobicity: It mimics the hydrophobic character of the Phenylalanine residue in fMLP, but without the correct spatial orientation provided by the Leucine spacer.

Experimental Protocols

To validate the role of For-Phe-OMe in your specific system, the following self-validating protocols are recommended. These assays allow you to distinguish between chemotaxis (migration) and activation (oxidative burst), which often have different threshold requirements.

Protocol A: Neutrophil Chemotaxis (Boyden Chamber)

Objective: Determine the


 of For-Phe-OMe for migration vs. fMLP.

Materials:

  • Freshly isolated human neutrophils (

    
     cells/mL in HBSS).
    
  • Boyden Chamber (or Transwell system) with 3 µm pore size.

  • Agonist 1: fMLP (Stock: 10 mM in DMSO).

  • Agonist 2: For-Phe-OMe (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute agonists in HBSS + 0.1% BSA. Prepare a log-scale dilution series (

    
     M to 
    
    
    
    M).
  • Loading: Place 200 µL of agonist solution in the lower wells.

  • Cell Addition: Place 100 µL of neutrophil suspension in the upper inserts.

  • Incubation: Incubate for 45–60 minutes at 37°C / 5% CO2.

  • Quantification:

    • Remove non-migrated cells from the top of the filter.

    • Fix and stain migrated cells (e.g., Diff-Quik).

    • Count cells in 5 random high-power fields (HPF).

Validation Check:

  • Positive Control: fMLP at

    
     M should show maximal migration (approx. 200-300% of baseline).
    
  • Negative Control: Buffer only (Random migration).

  • Expected Result: For-Phe-OMe will likely show a right-shifted curve, requiring micromolar (

    
     M) concentrations to elicit migration comparable to nanomolar fMLP.
    
Protocol B: Superoxide Anion Generation (Cytochrome C Reduction)

Objective: Assess the ability of For-Phe-OMe to trigger the oxidative burst.

Mechanism: Activated neutrophils release superoxide (


), which reduces Ferricytochrome C (

) to Ferrocytochrome C (

), causing a color change measurable at 550 nm.

Workflow:

  • Reaction Mix:

    • 
       Neutrophils/mL.
      
    • 100 µM Cytochrome C (Type III).

    • Agonist (fMLP vs For-Phe-OMe).

  • Blank: Include a parallel set with Superoxide Dismutase (SOD) (300 U/mL) to prove specificity.

  • Measurement: Kinetic read at 550 nm every 30 seconds for 10 minutes at 37°C.

  • Calculation:

    
    
    
    
    

Critical Insight: For-Phe-OMe often fails to induce significant superoxide generation even at concentrations that induce chemotaxis. This phenomenon—chemotaxis without degranulation —is characteristic of weak agonists that cannot sustain the signaling duration required for NADPH oxidase assembly.

Synthesis and Troubleshooting

Solubility Issues

For-Phe-OMe is highly hydrophobic due to the methyl ester and phenyl ring.

  • Solvent: Dissolve strictly in 100% DMSO or DMF.

  • Aqueous Dilution: Do not dilute into aqueous buffer until the moment of use. "Crashing out" (precipitation) is common at concentrations >100 µM in PBS.

Distinguishing "For-Phe-OMe" from "fMLP-OMe"

A common error in literature search and procurement is confusing For-Phe-OMe (Dipeptide derivative) with f-Met-Leu-Phe-OMe (Tripeptide derivative).

  • f-Met-Leu-Phe-OMe: Highly potent, often more potent than fMLP due to increased lipophilicity.

  • For-Phe-OMe: Weak/Inactive.

  • Action: Verify the CAS number and molecular weight before ordering. For-Phe-OMe MW

    
     207.2  g/mol . fMLP MW 
    
    
    
    437.5 g/mol .

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

  • Showell, H. J., Freer, R. J., Zigmond, S. H., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169. Link

  • Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404–2410. Link

  • Panaro, M. A., & Mitolo, V. (1999). Cellular responses to formyl peptides: A review. Immunopharmacology and Immunotoxicology, 21(3), 397-419. Link

  • Dahlgren, C., Gabl, M., Holdfeldt, A., et al. (2016). Basic characteristics of the neutrophil receptors for formyl peptides. European Journal of Pharmacology, 785, 155-164. Link

Sources

Technical Monograph: Chemical Properties and Stability of Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), focusing on its physicochemical stability, handling protocols, and critical role in Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Strategic Utility

Fmoc-Phe-OH (CAS: 35661-40-6) is the standard L-phenylalanine building block for Fmoc-strategy SPPS. Unlike its phenylglycine (Phg) analogs, Fmoc-Phe-OH exhibits high configurational stability; however, its hydrophobic benzyl side chain introduces specific solubility constraints and aggregation risks during peptide assembly. This guide details the mechanistic underpinnings of its stability, optimal storage parameters to prevent hydrolysis, and validated protocols for purity assessment.[1]

Chemical Profile & Physicochemical Properties

The following data aggregates standard specifications from high-purity (>99%) commercial lots.

PropertySpecificationTechnical Insight
IUPAC Name N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine
Molecular Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
CAS Number 35661-40-6
Appearance White to off-white crystalline powderYellowing indicates potential Fmoc cleavage or oxidation.[2][3][4]
Melting Point 180 – 187 °CSharp range indicates high purity; broad range suggests moisture/impurities.
Optical Rotation [α]₂₀/D = -38 ± 3° (c=1, DMF)Critical for confirming L-enantiomer identity.[4]
Solubility Soluble in DMF, NMP, DMSOInsoluble in water. Hydrophobic side chain requires polar organic solvents.[1]
Purity (HPLC) ≥ 99.0%Major impurities: Fmoc-β-Ala-OH, Fmoc-Phe-Phe-OH.[3]
Enantiomeric Purity ≥ 99.8%Essential to prevent diastereomeric impurities in final peptides.

Stability Analysis & Degradation Mechanisms

Solid-State Stability

Fmoc-Phe-OH is chemically stable for >2 years when stored at 2–8°C in a desiccated, dark environment.

  • Moisture Sensitivity: While less hygroscopic than Fmoc-Arg(Pbf)-OH, prolonged exposure to humidity can hydrolyze the Fmoc-carbamate linkage over time, releasing free Phenylalanine.

  • Photostability: The fluorenyl group is UV-active but generally stable under ambient light. However, long-term exposure to direct UV can induce photo-oxidation.

Solution Stability & Base Sensitivity

In solution (DMF/NMP), Fmoc-Phe-OH is stable for 24–48 hours at room temperature.

  • Base-Catalyzed Degradation: The Fmoc group is designed to be base-labile.[1] Contact with primary or secondary amines (e.g., Piperidine, Morpholine) triggers rapid

    
    -elimination.
    
  • Racemization Risk: Unlike Phenylglycine (Phg), Phenylalanine (Phe) is resistant to racemization during standard activation (e.g., DIC/HOBt). However, over-activation (using strong bases like DBU or prolonged heating >50°C) can promote proton abstraction at the

    
    -carbon via an oxazolone intermediate.
    
Mechanism of Fmoc Deprotection

Understanding the deprotection mechanism is vital for troubleshooting "difficult sequences" where premature deprotection might occur.

Fmoc_Deprotection Fmoc_Phe Fmoc-Phe-OH (Intact) Transition Carbanion Intermediate Fmoc_Phe->Transition Proton Abstraction Base Base (Piperidine) Base->Transition DBF Dibenzofulvene (DBF) Transition->DBF Beta-Elimination Phe Free Phe-OH (Reactive) Transition->Phe Release Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging by Base

Figure 1: The β-elimination mechanism of Fmoc removal. The formation of Dibenzofulvene (DBF) is the rate-limiting step, driven by the acidity of the fluorenyl ring proton.

Validated Experimental Protocols

Quality Control: HPLC Purity Analysis

This protocol separates Fmoc-Phe-OH from potential contaminants like free Fmoc-OSu or dipeptides.

Reagents:

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

  • Sample Prep: Dissolve 1 mg Fmoc-Phe-OH in 1 mL Methanol/ACN (1:1). Sonicate if necessary.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Fmoc absorption) and 220 nm (peptide bond/phenyl ring).

  • Gradient:

    • 0–1 min: 30% B (Isocratic)

    • 1–20 min: 30% → 90% B (Linear Gradient)

    • 20–25 min: 90% B (Wash)

Acceptance Criteria: Main peak retention time approx. 12–15 min (system dependent). Area % > 99.0%.[1][3][6][7]

Solubility & Stock Solution Preparation (for SPPS)

Fmoc-Phe-OH is hydrophobic.[1][4][8] Improper dissolution leads to resin channel blockage.

  • Solvent Choice: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Concentration: Standard concentration for automated synthesizers is 0.2 M to 0.5 M .

  • Procedure:

    • Weigh Fmoc-Phe-OH (e.g., 1.94 g for 10 mL of 0.5 M solution).

    • Add 80% of calculated DMF volume.

    • Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless.

    • Make up to final volume.

    • Note: If solution appears cloudy, do not use. Filter through 0.45 µm PTFE filter if minor particulates persist, but significant cloudiness indicates moisture contamination.

Troubleshooting & Best Practices

Handling "Difficult" Sequences

The hydrophobicity of the Phenylalanine side chain can cause aggregation in the growing peptide chain (β-sheet formation).

  • Symptom: Incomplete coupling of the next amino acid after Phe.

  • Solution: Use "Magic Mixture" solvents (e.g., DMF/DCM/Triton X-100) or double-coupling protocols.

Racemization Control

While Phe is stable, racemization can be induced if activation is performed in the presence of excess base for long periods.[9]

Racemization_Risk Start Fmoc-Phe-OH Activation Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Condition Excess Base (DIEA) or High Temp (>50°C) Condition->Oxazolone Promotes Enolization Enolization (Loss of Chirality) Oxazolone->Enolization Proton Shift Racemic DL-Phe Mixture (Impurity) Enolization->Racemic Reprotonation

Figure 2: Pathway of base-induced racemization via oxazolone formation. To mitigate this, maintain low base equivalents (1:2 base:amino acid) during activation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 100105: Fmoc-Phe-OH. Retrieved February 11, 2026, from [Link]

  • Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine vs Phenylalanine under microwave-SPPS. European Peptide Society. Retrieved February 11, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing and Evaluating fMLF-OMe Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible workflow for the synthesis and biological characterization of N-formyl-Met-Leu-Phe-OMe (fMLF-OMe) and its structural analogues. It is designed for researchers investigating neutrophil chemotaxis, G-protein coupled receptor (GPCR) signaling (specifically FPR1/FPR2), and anti-inflammatory drug discovery.

Introduction & Scientific Rationale

The tripeptide N-formyl-Met-Leu-Phe (fMLF) is the prototypical pathogen-associated molecular pattern (PAMP) used to study innate immunity. It binds to the Formyl Peptide Receptor 1 (FPR1) on neutrophils, triggering a cascade of calcium mobilization, superoxide production, and chemotaxis.

Why fMLF-OMe Analogues? While fMLF is the gold standard, the C-terminal methyl ester (-OMe ) and other side-chain analogues are critical for:

  • Structure-Activity Relationship (SAR) Studies: The hydrophobic methyl ester alters receptor binding affinity and prevents C-terminal degradation by carboxypeptidases.

  • Membrane Permeability: Increased lipophilicity allows for studies involving intracellular receptor pools.

  • Biased Signaling: Specific analogues can decouple chemotaxis from superoxide production, a key goal in developing anti-inflammatory therapeutics that preserve immune surveillance.

This protocol details a hybrid Solid-Phase/Solution-Phase strategy . We utilize Fmoc-Solid Phase Peptide Synthesis (SPPS) for the peptide backbone and N-formylation, followed by solution-phase esterification. This approach is superior to direct solution-phase synthesis for generating libraries of analogues efficiently.

Chemical Synthesis Protocol

A. Strategic Overview

We employ Fmoc chemistry on Wang resin . The N-terminal formyl group is introduced on-resin to prevent side reactions common in solution-phase formylation. The C-terminal methyl ester is generated post-cleavage to ensure high purity and yield.

B. Materials & Reagents
ReagentGrade/SpecPurpose
Wang Resin Pre-loaded with Fmoc-Phe (0.6-0.8 mmol/g)Solid support
Fmoc-Amino Acids Fmoc-Leu-OH, Fmoc-Met-OHBuilding blocks
Coupling Agents HBTU / HOBt (or DIC/Oxyma)Amide bond formation
Formylating Agent Formic Acid (98%) + DICN-terminal capping
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.[1][2]5)Resin cleavage
Methylation Thionyl Chloride (SOCl₂) / MethanolC-terminal esterification
C. Step-by-Step Synthesis Workflow
Phase 1: Peptide Assembly (SPPS)
  • Resin Swelling: Swell 200 mg of Fmoc-Phe-Wang resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling 1 (Leu):

    • Dissolve Fmoc-Leu-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin.[3][4][5] Shake for 45 min at Room Temp (RT).

    • Wash with DMF (3x).[3]

  • Coupling 2 (Met): Repeat deprotection and coupling with Fmoc-Met-OH. Critical: Use fresh reagents to prevent Methionine oxidation.

Phase 2: On-Resin N-Formylation (The "Expert" Step)

Standard acetylation protocols (Acetic Anhydride) will fail here. You must use Formic Acid.

  • Deprotect the N-terminal Fmoc group (20% Piperidine). Wash thoroughly.[3]

  • Prepare Active Formyl Donor:

    • In a separate vial, mix Formic Acid (10 eq) and DIC (10 eq) in minimal DMF.

    • Incubate at 0°C for 15 minutes to form the reactive O-formylisourea intermediate.

  • Reaction: Add the mixture to the resin. Shake for 2 hours at RT (or overnight at 4°C for highest fidelity).

  • QC Check: Perform a Kaiser Test. It should be negative (colorless beads), indicating complete N-capping.

Phase 3: Cleavage & C-Terminal Methylation
  • Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

    • Note: Triisopropylsilane (TIS) is mandatory to scavenge cations and protect the Methionine sulfur.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether. Centrifuge and dry the crude fMLF-OH .

  • Esterification (Methylation):

    • Dissolve crude fMLF-OH in dry Methanol (MeOH) .

    • Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (2-3 eq).

    • Stir at RT for 4 hours.

    • Evaporate solvent to yield fMLF-OMe .

D. Purification & Validation
  • HPLC: C18 Reverse Phase column. Gradient: 10-90% Acetonitrile in Water (0.1% TFA).

  • Mass Spec: ESI-MS. Expected [M+H]+ for fMLF-OMe: ~451.2 Da.

  • Purity: Must be >95% for biological assays to rule out endotoxin-like effects from impurities.

Biological Evaluation: Neutrophil Protocols

A. Human Neutrophil Isolation

Principle: Gentle separation is vital. Activated neutrophils (by rough handling) will ruin the assay.

  • Blood Collection: Venous blood into Heparin or EDTA tubes.

  • Dextran Sedimentation: Mix blood 1:1 with 3% Dextran T-500 in saline. Let stand 20 min at RT. Collect the leukocyte-rich supernatant.

  • Density Gradient: Layer supernatant over Ficoll-Paque (1.077 g/mL) . Centrifuge 400 x g, 30 min, brake OFF .

  • Lysis: Discard PBMC layer. Resuspend pellet (PMNs + RBCs) in hypotonic lysis buffer for 30 sec, then restore isotonicity immediately.

  • Wash: Resuspend in HBSS (Ca2+/Mg2+ free) to prevent aggregation.

B. Functional Assay: Calcium Mobilization

This assay detects immediate G-protein signaling (Gαi).

  • Loading: Incubate neutrophils (5 x 10⁶/mL) with Fluo-4 AM (2 µM) for 30 min at 37°C.

  • Baseline: Aliquot into a 96-well black plate. Measure baseline fluorescence (Ex 494 / Em 516).

  • Stimulation: Inject fMLF-OMe analogue (range 0.1 nM – 1 µM).

  • Readout: Record peak fluorescence intensity.

    • Control: Native fMLF (Positive), DMSO (Negative).

    • Expectation: fMLF-OMe typically shows an EC50 comparable to fMLF but may exhibit altered desensitization kinetics.

Visualization of Workflows

Diagram 1: Synthesis Pathway

A logical flow from resin loading to final esterified product.

SynthesisProtocol Start Fmoc-Phe-Wang Resin Coupling SPPS Coupling (Fmoc-Leu, Fmoc-Met) Start->Coupling Fmoc Deprotection Formyl On-Resin Formylation (HCOOH + DIC) Coupling->Formyl N-Term Capping Cleave Acid Cleavage (Yields fMLF-OH) Formyl->Cleave TFA/TIS Ester Solution Methylation (MeOH / SOCl2) Cleave->Ester Esterification Final Purified fMLF-OMe Ester->Final HPLC Purification

Caption: Hybrid Solid-Phase/Solution-Phase synthesis strategy for fMLF-OMe analogues.

Diagram 2: Neutrophil Activation Cascade

Mechanism of action for the synthesized analogues.

NeutrophilSignaling Ligand fMLF-OMe (Analogue) Receptor FPR1 Receptor (GPCR) Ligand->Receptor Binding GProtein Gαi Protein Receptor->GProtein Activation PLC PLCβ Activation GProtein->PLC Signaling IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (ER Stores) IP3->Calcium Response Chemotaxis & Superoxide Burst Calcium->Response Cytoskeletal Rearrangement

Caption: FPR1 signaling pathway activated by fMLF analogues leading to chemotaxis.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield of Formylation Formic acid decomposition or weak activation.Pre-activate Formic Acid with DIC at 0°C for 15 min before adding to resin. Do not use heat.
Methionine Oxidation Exposure to air/oxidants during cleavage.Always use TIS (Triisopropylsilane) or EDT in the cleavage cocktail. Keep crude peptide under Nitrogen.
Incomplete Methylation Water in Methanol.Use anhydrous MeOH. Perform reaction under inert atmosphere (Ar/N2).
Neutrophil Clumping Activation during isolation.[6][7][8]Keep all buffers Ca2+/Mg2+ free until the assay starts. Keep cells at RT (cold can sometimes prime them).[7]

References

  • Solid Phase Formylation of N-Terminus Peptides. Molecules, 2016.[1][5] [Link] Citation for: On-resin formylation protocol using Formic Acid/DIC.

  • Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. Journal of Peptide Science, 2015.[9] [Link] Citation for: Biological comparison of fMLF analogues and calcium mobilization assays.

  • Isolation and Functional Analysis of Human Neutrophils. Current Protocols in Immunology, 2015. [Link] Citation for: Standard Dextran/Ficoll isolation techniques.

  • Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues. Bioorganic & Medicinal Chemistry, 2009.[10] [Link] Citation for: Specific synthesis and evaluation of OMe derivatives.

Sources

Probing Enzyme Active Sites with For-Phe-OMe: A High-Precision Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) is a specialized substrate analog primarily used to probe the S1 hydrophobic specificity pocket of serine proteases, most notably


-Chymotrypsin .

While chromogenic substrates (like N-Succinyl-Ala-Ala-Pro-Phe-pNA) are popular for high-throughput screening due to their color release, For-Phe-OMe offers distinct advantages for mechanistic enzymology and structural biology :

  • Minimal Steric Bulk: The N-formyl group minimizes non-specific interactions at the S2-S3 subsites, isolating the kinetics of the S1-P1 interaction.

  • Structural Rigidity: It is frequently used in X-ray crystallography soaking experiments to map the active site geometry of chymotrypsin-like enzymes.

  • Ester vs. Amide Hydrolysis: As an ester, For-Phe-OMe is hydrolyzed via the same acyl-enzyme intermediate as peptide bonds but often with a rate-limiting deacylation step, allowing for the accumulation and study of the acyl-enzyme complex.

The Catalytic Pathway

The hydrolysis of For-Phe-OMe follows the classical Ping-Pong Bi-Bi mechanism (Uni-Bi for hydrolysis). The Phenylalanine side chain anchors in the hydrophobic S1 pocket, positioning the carbonyl carbon for nucleophilic attack by the catalytic Serine-195.

SerineProteaseMechanism E Free Enzyme (Ser-195-OH) ES Michaelis Complex (E·S) E->ES  Binding (k1) S Substrate (For-Phe-OMe) S->ES  Binding (k1) Acyl Acyl-Enzyme Intermediate ES->Acyl  Acylation (k2) P1 Product 1 (Methanol) ES->P1 Leaving Group Acyl->E  Deacylation (k3) P2 Product 2 (N-Formyl-Phe) Acyl->P2 Hydrolysis H2O H₂O H2O->Acyl Nucleophilic Attack

Figure 1: The catalytic cycle of For-Phe-OMe hydrolysis. The ester bond cleavage releases methanol (P1) rapidly, leaving the N-Formyl-Phe-Enzyme intermediate (Acyl), which is then hydrolyzed by water.

Experimental Protocols

Unlike substrates with high extinction coefficients (e.g., p-nitroanilides), For-Phe-OMe hydrolysis produces products (Methanol and N-Formyl-Phenylalanine) with weak UV absorbance differences compared to the substrate. Therefore, High-Performance Liquid Chromatography (HPLC) is the recommended method for precision (Protocol A), while Potentiometric Titration (pH-Stat) is the gold standard for real-time kinetics (Protocol B).

Protocol A: RP-HPLC Discontinuous Kinetic Assay

Best for: Drug development, inhibitor screening, and precise product quantification.

Reagents & Preparation
  • Substrate Stock (50 mM): Dissolve For-Phe-OMe in 100% DMSO. Note: Ensure DMSO is anhydrous to prevent spontaneous hydrolysis.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

  • Quenching Solution: 10% Acetic Acid or 1% TFA.

  • Internal Standard: N-Acetyl-L-Tryptophan (optional, for normalization).

Workflow
  • Equilibration: Pre-incubate 980 µL of Buffer at 25°C in a thermomixer.

  • Enzyme Addition: Add enzyme (e.g., 10-50 nM final concentration) and incubate for 2 minutes.

  • Initiation: Add 20 µL of Substrate Stock (Final [S] = 1 mM). Vortex briefly.

  • Sampling: At defined time points (e.g., 0, 2, 5, 10, 20 min), remove 100 µL aliquots.

  • Quenching: Immediately mix aliquot with 50 µL Quenching Solution to stop the reaction.

  • Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

HPLC Conditions
ParameterSetting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 214 nm

Data Output: Integrate the peak area of the product (N-Formyl-Phe, elutes earlier) vs. substrate (For-Phe-OMe, elutes later).

Protocol B: Potentiometric (pH-Stat) Assay

Best for: Determining


 and real-time kinetics without quenching.

Principle: Hydrolysis of the ester bond releases a proton (


), lowering the pH. A pH-stat titrator maintains constant pH by adding dilute NaOH; the rate of NaOH addition is directly proportional to the reaction velocity.
Workflow
  • Setup: Calibrate pH electrode at pH 7.0 and 4.0. Fill burette with 0.01 M NaOH (standardized).

  • Reaction Vessel: Add 5.0 mL of 5 mM CaCl₂ (unbuffered) to the thermostated vessel (25°C).

  • Substrate: Add For-Phe-OMe (dissolved in minimal methanol/DMSO) to reach 1–10 mM.

  • Blank Rate: Monitor background acid release (spontaneous hydrolysis) for 2 minutes.

  • Initiation: Add Enzyme.

  • Measurement: Record the volume of NaOH added over time to maintain pH 7.8.

Calculation:



Where 

is velocity in moles/min.

Data Analysis & Interpretation

To determine the specificity constant (


), perform the assay at varying substrate concentrations (

to

).
Typical Kinetic Parameters (Chymotrypsin @ pH 7.8)
ParameterValue RangeInterpretation

1.0 - 5.0 mMIndicates affinity of the S1 pocket for the Phe side chain.

50 - 100

Turnover number. High for esters compared to amides.


Catalytic efficiency.
Diagnostic Graphing

Plot Initial Velocity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) vs. Substrate Concentration ([S]). Fit to the Michaelis-Menten equation using non-linear regression.

DataFlow RawData Raw Data (Peak Area or NaOH Vol) RateCalc Calculate Initial Rate (v₀) Slope of linear phase RawData->RateCalc CurveFit Non-Linear Regression Michaelis-Menten Model RateCalc->CurveFit Output Output Constants Km, kcat, Vmax CurveFit->Output

Figure 2: Data processing workflow for extracting kinetic constants.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

IssueProbable CauseCorrective Action
High Background Rate Spontaneous hydrolysis of ester.Ensure pH is not > 8.0. Use fresh substrate stock. Subtract blank rate from enzyme rate.
No Activity Enzyme denaturation or DMSO inhibition.Keep DMSO < 5% (v/v). Verify enzyme activity with a standard chromogenic substrate (e.g., BTEE) first.
Non-Linear Rates Product inhibition or substrate depletion.Measure only the initial 10% of conversion. Add product (N-Formyl-Phe) to test for inhibition.
Solubility Issues Hydrophobic nature of For-Phe-OMe.Dissolve in 100% DMSO first, then dilute rapidly into vortexing buffer.

Validation Step: Use TPCK (N-Tosyl-L-phenylalanine chloromethyl ketone) , an irreversible inhibitor of Chymotrypsin. Pre-incubation of the enzyme with TPCK should abolish activity against For-Phe-OMe. If activity remains, it is due to contamination by other proteases or non-enzymatic hydrolysis.

References

  • Bender, M. L., et al. (1964). "The Mechanism of Action of α-Chymotrypsin." Journal of the American Chemical Society.

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews.

  • Sigma-Aldrich. "Enzymatic Assay of α-Chymotrypsin using BTEE." Technical Bulletin.

  • Hummel, B. C. (1959).[1] "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology.

  • Wilcox, P. E. (1970). "Chymotrypsinogens — chymotrypsins." Methods in Enzymology.

Sources

Application Notes and Protocols for Bacterial Chemotaxis Assay Using N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Essence of Bacterial Navigation

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental behavior crucial for survival and pathogenesis. It allows bacteria to seek out nutrients, evade toxic substances, and colonize hosts. This intricate process is orchestrated by a sophisticated signal transduction system that modulates the rotation of bacterial flagella. Understanding and quantifying chemotaxis is paramount in microbiology, drug development, and environmental science. N-formylated peptides, such as N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe), are potent chemoattractants for various cell types, including bacteria, as they mimic the N-termini of bacterial proteins.[1][2] This document provides a comprehensive guide for researchers on the principles and practical execution of bacterial chemotaxis assays using For-Phe-OMe as a chemoattractant.

The Molecular Compass: Bacterial Chemotaxis Signaling

The bacterial chemotaxis pathway is a well-conserved two-component signal transduction system.[3] It begins with the detection of chemoeffectors by transmembrane chemoreceptors known as Methyl-accepting Chemotaxis Proteins (MCPs).[4] The binding of an attractant, such as For-Phe-OMe, to the periplasmic domain of an MCP initiates a conformational change that is propagated across the cell membrane.

This change inhibits the autophosphorylation of the histidine kinase CheA, which is associated with the MCP via the coupling protein CheW.[5] In the absence of an attractant, CheA autophosphorylates and subsequently transfers the phosphoryl group to the response regulator CheY.[5] Phosphorylated CheY (CheY-P) is the key signaling molecule that binds to the flagellar motor switch complex (composed of proteins like FliG, FliM, and FliN), inducing a switch from counter-clockwise (CCW) to clockwise (CW) rotation.[6] CCW rotation results in smooth, forward swimming ("runs"), while CW rotation leads to a reorientation of the cell ("tumbles").[6]

When an attractant binds to the MCP, the inhibition of CheA phosphorylation leads to a decrease in the intracellular concentration of CheY-P.[7] This favors CCW flagellar rotation, resulting in longer runs and, consequently, a net movement up the attractant gradient. An adaptation mechanism, involving the methylation and demethylation of MCPs by the enzymes CheR and CheB, respectively, allows the cell to reset its sensitivity to the ambient chemoattractant concentration and respond to changes in the gradient over a wide range of concentrations.[5]

Caption: Bacterial chemotaxis signaling pathway in response to an attractant.

Chemoattractant Preparation: For-Phe-OMe

N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe) is a synthetic peptide that can be used to elicit a chemotactic response in bacteria. Proper preparation of the chemoattractant solution is critical for obtaining reproducible results.

Solubility and Stock Solution Preparation:

For-Phe-OMe, like many peptides, may have limited aqueous solubility. Therefore, it is often necessary to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous working solutions.[8]

Protocol for 10 mM For-Phe-OMe Stock Solution:

  • Weighing: Accurately weigh the required amount of For-Phe-OMe powder.

  • Dissolution: Dissolve the powder in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

Working Solution Preparation:

Prepare fresh working solutions of For-Phe-OMe by diluting the DMSO stock solution in the appropriate chemotaxis buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid any solvent-induced effects on bacterial motility or behavior. Always include a vehicle control (chemotaxis buffer with the same final concentration of DMSO) in your experiments.

ParameterRecommendationRationale
Solvent High-purity DMSOEnsures complete dissolution of the hydrophobic peptide.
Stock Concentration 1-10 mMA convenient concentration for preparing a range of working solutions.
Storage -20°C to -80°C in aliquotsPrevents degradation and minimizes freeze-thaw cycles.
Final DMSO in Assay ≤ 0.1%High concentrations of DMSO can be toxic to bacteria and affect motility.

Quantitative Analysis of Bacterial Chemotaxis: The Capillary Assay

The capillary assay, also known as the Adler assay, is a classic and quantitative method for measuring bacterial chemotaxis.[10] It measures the number of bacteria that swim into a capillary tube containing a chemoattractant over a specific period.

Capillary_Assay_Workflow Start Start Bacterial_Culture 1. Prepare Bacterial Suspension Start->Bacterial_Culture Assay_Setup 3. Assemble Assay (Insert Capillary into Bacterial Suspension) Bacterial_Culture->Assay_Setup Capillary_Filling 2. Fill Capillary with For-Phe-OMe Solution Capillary_Filling->Assay_Setup Incubation 4. Incubate to Allow Chemotaxis Assay_Setup->Incubation Capillary_Removal 5. Remove and Clean Capillary Exterior Incubation->Capillary_Removal Cell_Quantification 6. Quantify Bacteria in Capillary Capillary_Removal->Cell_Quantification Data_Analysis 7. Analyze and Compare Results Cell_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the quantitative capillary chemotaxis assay.

Detailed Protocol:

  • Bacterial Preparation:

    • Grow bacteria (e.g., E. coli) in a suitable medium (e.g., Tryptone Broth) to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation at a low speed (e.g., 2000 x g for 10 minutes).

    • Wash the cell pellet twice with a chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).[11] This step is crucial to remove components of the growth medium that could act as chemoattractants.

    • Resuspend the final cell pellet in the chemotaxis buffer to a specific cell density (e.g., 10^7 - 10^8 cells/mL).

  • Capillary Preparation:

    • Prepare serial dilutions of For-Phe-OMe in chemotaxis buffer. A good starting range to test is 10⁻⁸ M to 10⁻⁴ M. Include a negative control (chemotaxis buffer only) and a vehicle control (chemotaxis buffer with DMSO).

    • Fill 1 µL capillary tubes with the chemoattractant solutions by capillary action.

    • Seal one end of each capillary tube, for example, with paraffin wax.

  • Assay Assembly and Incubation:

    • Place the bacterial suspension into the wells of a multi-well plate or small chambers.

    • Insert the open end of a filled capillary tube into the bacterial suspension.

    • Incubate the setup at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to allow for significant accumulation without saturating the response.[12]

  • Quantification:

    • After incubation, carefully remove the capillary tube.

    • Wipe the outside of the capillary with a lint-free tissue to remove any adhering bacteria.

    • Break the capillary into a known volume of buffer and vortex vigorously to release the bacteria.

    • Quantify the number of bacteria by serial dilution and plating on agar plates to count colony-forming units (CFUs). Alternatively, direct counting using a hemocytometer or a Coulter counter can be used.

  • Data Analysis:

    • Calculate the number of bacteria that entered the capillary for each concentration of For-Phe-OMe and the controls.

    • Plot the number of accumulated bacteria against the log of the chemoattractant concentration to generate a dose-response curve.

Qualitative and Semi-Quantitative Analysis: The Agar Plate Assay

The agar plate assay is a simpler, visual method to assess bacterial chemotaxis.[12] It relies on the ability of motile bacteria to swarm through a semi-solid agar medium towards a chemoattractant.

Detailed Protocol:

  • Plate Preparation:

    • Prepare a semi-solid agar medium (e.g., 0.25-0.4% agar in chemotaxis buffer).[13] The low agar concentration allows for bacterial motility through the matrix.[14]

    • Pour the semi-solid agar into petri dishes and allow them to solidify.

  • Inoculation and Chemoattractant Application:

    • Inoculate a small volume (1-2 µL) of a mid-log phase bacterial culture into the center of the agar plate.[14]

    • Once the inoculum has been absorbed, spot a small volume (1-2 µL) of the For-Phe-OMe solution (e.g., 1 mM) at a defined distance from the bacterial inoculation point. A negative control (buffer with DMSO) should be spotted on a separate plate or on the opposite side of the same plate.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for several hours to days, depending on the bacterial species and its growth rate.

  • Observation and Analysis:

    • Chemotaxis towards For-Phe-OMe will be observed as a "swarm" or ring of bacteria migrating from the inoculation point towards the chemoattractant spot.

    • The diameter of the swarm ring can be measured to provide a semi-quantitative assessment of the chemotactic response. A larger and denser swarm towards the chemoattractant compared to the control indicates a positive chemotactic response.[15]

Troubleshooting Common Issues in Chemotaxis Assays

IssuePossible Cause(s)Suggested Solution(s)
No or weak chemotactic response - Non-motile bacterial strain.- Inactive chemoattractant.- Inappropriate chemoattractant concentration.- Incorrect incubation time or temperature.- Verify bacterial motility by microscopy.- Prepare fresh For-Phe-OMe solutions.- Test a wider range of concentrations.- Optimize incubation conditions.
High background in capillary assay - Bacterial suspension is too dense.- Capillary opening is too large.- Contamination of chemotaxis buffer.- Use a lower cell density.- Use standardized capillary tubes.- Use sterile, high-purity reagents for the buffer.
Irregular swarm patterns in agar assay - Uneven agar surface.- Agar concentration is too high or too low.- Contamination.- Ensure plates are poured on a level surface.- Optimize the agar concentration (typically 0.25-0.4%).- Use aseptic techniques throughout the procedure.
High variability between replicates - Inconsistent pipetting.- Inconsistent incubation times.- Fluctuations in temperature.- Use calibrated pipettes and practice consistent technique.- Precisely time the start and end of the incubation.- Use a calibrated incubator.

Conclusion

The study of bacterial chemotaxis using chemoattractants like For-Phe-OMe provides valuable insights into bacterial behavior and physiology. The quantitative capillary assay and the qualitative agar plate assay are powerful tools for this purpose. Success in these assays hinges on careful preparation of reagents, meticulous execution of the protocols, and appropriate controls. By understanding the underlying principles of the chemotaxis signaling pathway and adhering to best practices in experimental design, researchers can obtain reliable and reproducible data to advance our understanding of the microbial world.

References

  • Adler, J. (1973). A method for measuring chemotaxis and use of the method to determine optimum conditions for chemotaxis by Escherichia coli. Journal of General Microbiology, 74(1), 77–91. [Link not available in search results]
  • Wikipedia. (n.d.). Chemotaxis assay. Retrieved from [Link]

  • GeeksforGeeks. (2023, September 25). Bacterial Chemotaxis: Mechanisms and Ecological Significance. Retrieved from [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.
  • Yang, J. J., & Li, Y. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(11), 1836.
  • EMBL-EBI. (n.d.). N-formyl-L-methionyl-L-leucyl-L-phenylalanine (CHEBI:53490). Retrieved from [Link]

  • Doran, J. E., & Mattingly, S. J. (1982). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.
  • Two Component Signaling System: Bacterial Chemotaxis - Signaling pathway. (2022, July 2). YouTube. Retrieved from [Link]

  • Falke, J. J., Bass, R. B., Butler, S. L., Chervitz, S. A., & Danielson, M. A. (1997). The two-component signaling pathway of bacterial chemotaxis: a molecular view of signal transduction by receptors, kinases, and adaptation enzymes. Annual Review of Cell and Developmental Biology, 13, 457–512.
  • Spagnuolo, C., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 14, 1195315.
  • Harvard Catalyst. (n.d.). N-Formylmethionine Leucyl-Phenylalanine. Retrieved from [Link]

  • Wolfe, A. J., & Berg, H. C. (1989). Migration of chemotactic bacteria in soft agar: role of gel concentration.
  • Grasso, G., et al. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Experientia, 36(4), 475-476.
  • Yi, T. M., Huang, Y., Simon, M. I., & Doyle, J. (2000). Perfect and Near-Perfect Adaptation in a Model of Bacterial Chemotaxis.
  • Rohith, K. (2023). Evaluation of Chemotaxis using Soft Agar Plate Method. International Journal of Scientific Research in Engineering and Management, 7(8).
  • Trotter, C. (2018). Quantitative Capillary Assay. iGEM. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide for Optimized Chemotaxis Assay. Retrieved from [Link]

  • JoVE. (2023, March 15). Chemotaxis Assay to Examine Microbial Behavior | Protocol Preview. YouTube. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Alexandre, G., & Zhulin, I. B. (2001). Relation between chemotaxis and consumption of amino acids in bacteria. Molecular Microbiology, 40(4), 935–945.
  • Chemotaxis | Signaling Pathway in Bacteria. (2017, October 21). YouTube. Retrieved from [Link]

  • Verdoes, M., et al. (2012). A Fluorescent Broad-Spectrum Proteasome Inhibitor for Labeling Proteasomes In Vitro and In Vivo. Chemistry & Biology, 19(9), 1163-1173.
  • Stabb, E. V., & Visick, K. L. (2013). Observing Chemotaxis in Vibrio fischeri Using Soft Agar Assays in an Undergraduate Microbiology Laboratory.

Sources

Troubleshooting & Optimization

How to solve For-Phe-OMe solubility issues in aqueous buffer.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Barriers for N-Formyl-L-phenylalanine methyl ester in Aqueous Buffers
Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter immediate precipitation ("crashing out") when attempting to introduce For-Phe-OMe (N-Formyl-L-phenylalanine methyl ester) into aqueous buffers like PBS, Tris, or HEPES.[1]

The Science: For-Phe-OMe is a "masked" amino acid.[1]

  • N-terminus: Blocked by a Formyl group (removes positive charge).

  • C-terminus: Blocked by a Methyl Ester (removes negative charge).[1]

  • Side Chain: Benzyl ring (highly hydrophobic).[1]

Without the zwitterionic charges typical of free amino acids, the molecule behaves like a non-polar lipid.[1] It lacks the hydrogen-bonding capacity to overcome the lattice energy of its crystal structure when placed in water.[1] Therefore, direct addition to buffer is chemically impossible.

The "Golden Rule" Protocol

Standard Operating Procedure (SOP) for Aqueous Solubilization

Do not attempt to dissolve the powder directly in buffer.[1] You must use the Solvent Shift Method .[1]

Step 1: Preparation of Master Stock (Organic Phase)
  • Solvent: 100% DMSO (Dimethyl sulfoxide) or Methanol (MeOH).[1]

    • Note: DMSO is preferred for stability; Methanol is preferred if your downstream enzyme is DMSO-sensitive.[1]

  • Concentration: Prepare a 100 mM to 200 mM stock solution.

  • Procedure: Vortex vigorously. The solution should be crystal clear.

Step 2: The "Rapid Dispersion" Dilution [1]
  • Goal: Create a metastable supersaturated solution or a stable dilute solution in the assay buffer.

  • The Limit: The final concentration of organic solvent in your assay should generally not exceed 5-10% (v/v) , and the substrate concentration is typically limited to 0.5 – 1.0 mM in the final aqueous mix.[1]

Protocol:

  • Place your aqueous buffer (e.g., Tris-CaCl₂, pH 7.[1]8) on a magnetic stirrer.

  • Set stirring to medium-high (create a visible vortex).

  • Crucial Step: Slowly inject the organic stock (from Step 1) into the center of the vortex using a Hamilton syringe or micropipette.[1]

  • Do not add buffer to the organic stock; always add organic stock to the buffer.

Troubleshooting Guide (Q&A Format)

Q1: I followed the protocol, but the solution turned milky/cloudy immediately. Why? Diagnosis: You exceeded the Solubility Product (Ksp) of the molecule in that specific buffer/solvent ratio. The Fix:

  • Reduce Final Concentration: If you aimed for 5 mM, drop to 1 mM. For-Phe-OMe has a low aqueous solubility ceiling.[1]

  • Check Temperature: Cold buffers decrease solubility.[1] Ensure your buffer is at 25°C or 37°C before mixing.

  • Tyndall Effect: Sometimes micro-precipitates form that are invisible to the eye but scatter UV light, ruining enzymatic assays.[1] Centrifuge the solution at 10,000 x g for 5 mins. If a pellet forms, you have precipitation.[2]

Q2: My enzyme activity is zero. Did the solvent kill it? Diagnosis: Likely solvent denaturation.[1] The Fix:

  • Solvent Swap: If using 10% DMSO, switch to Methanol (often better tolerated by serine proteases like Chymotrypsin).

  • Reduce Organic Load: Titrate the organic solvent down to 2-5%.[1]

  • Control: Run a "Solvent Only" control with a known standard substrate (like BTEE) to verify enzyme viability in that solvent concentration.[1]

Q3: Can I use surfactants to keep it in solution? Diagnosis: Yes, but with caveats. The Fix:

  • Tween-20 / Triton X-100: Adding 0.01% - 0.05% surfactant to the buffer before adding the substrate stock can prevent aggregation.[1]

  • Warning: Surfactants can act as competitive inhibitors or denaturants for some enzymes.[1] Validate this against a standard substrate first.[1]

Visual Workflows
Figure 1: The Solubilization Workflow

Caption: A logical flow for preparing hydrophobic substrates for aqueous assays, minimizing precipitation risks.

G Start Solid For-Phe-OMe Organic Dissolve in 100% DMSO (Master Stock: 100-200mM) Start->Organic Solubilization Mix Rapid Injection into Vortex Organic->Mix Add Dropwise Buffer Prepare Aqueous Buffer (Temp: 25°C+) Buffer->Mix Stirring Check Visual Inspection (Clear vs. Cloudy) Mix->Check Assay Proceed to Assay (Final Organic <10%) Check->Assay Clear Fail Precipitation (Cloudy/Milky) Check->Fail Cloudy Fail->Organic Restart: Lower Conc.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving solubility or activity issues during assay development.

DecisionTree Issue Problem Detected Cloudy Solution is Cloudy? Issue->Cloudy Activity No Enzyme Activity? Issue->Activity Sol1 Reduce Substrate Conc. (< 1mM) Cloudy->Sol1 Yes Sol2 Increase Organic % (if enzyme tolerates) Cloudy->Sol2 If clear but unstable Act1 Check Solvent Toxicity (Switch DMSO <-> MeOH) Activity->Act1 Solution is Clear Act2 Check pH Compatibility Activity->Act2 Solvent is OK

Data Reference: Solvent Compatibility Limits

The following table summarizes the typical limits for For-Phe-OMe solubility and enzyme compatibility.

ParameterRecommended RangeCritical Limit (Failure Point)Notes
Stock Concentration 50 – 200 mM> 500 mMHigh viscosity in DMSO may hamper pipetting.[1]
Final Buffer Conc. 0.1 – 1.0 mM> 2.0 mMHighly dependent on pH and temp.[1]
DMSO Tolerance 2% – 5% (v/v)> 10% (v/v)Many proteases lose specificity >10% DMSO.[1]
Methanol Tolerance 5% – 10% (v/v)> 20% (v/v)Methanol is often preferred for Chymotrypsin.[1]
pH Range 7.0 – 8.0< 5.0 or > 9.0Ester hydrolysis may occur spontaneously at high pH.[1]
References
  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology.[1]

    • Context: Establishes the foundational protocols for spectrophotometric assays of chymotrypsin using ester substrates (specifically BTEE, but the solvent protocols apply to For-Phe-OMe).
  • Sigma-Aldrich (Merck). Product Information: N-Formyl-L-phenylalanine methyl ester.[1][1]

    • Context: Provides physicochemical data confirming solubility in organic solvents (DMSO/MeOH)
  • Worthington Biochemical Corporation. Chymotrypsin Assay Manual.[1]

    • Context: Detailed SOP for handling hydrophobic ester substrates in aqueous buffers containing methanol.

Sources

Technical Support Center: Minimizing Racemization in Phe-Phe-OMe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization during the synthesis of Phenylalanine-Phenylalanine-methyl ester (Phe-Phe-OMe). Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in Phe-Phe-OMe synthesis?

A: Racemization is the conversion of a stereochemically pure substance (like an L-amino acid) into a mixture of enantiomers (both L and D forms).[1][2] In the context of Phe-Phe-OMe synthesis, this means that the desired L-Phe-L-Phe-OMe can be contaminated with the diastereomer D-Phe-L-Phe-OMe. This is problematic because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[3] The presence of diastereomeric impurities can drastically reduce a peptide's efficacy or introduce unintended biological effects, and these impurities can be challenging to separate from the target molecule.[3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A: The most common pathway for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[1][3][4] The activated carboxyl group of the N-protected phenylalanine cyclizes to form this intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be removed by a base, leading to a loss of stereochemical integrity. Subsequent attack by the amino group of the second phenylalanine residue can then occur from either side of this planar intermediate, resulting in a mixture of L-L and D-L dipeptides.[1]

Q3: Which amino acids are particularly susceptible to racemization?

A: While any chiral amino acid can undergo racemization, some are more prone to it under typical synthesis conditions. Phenylalanine (Phe) is known to be susceptible to racemization.[3] Other highly susceptible amino acids include Histidine (His) and Cysteine (Cys).[3][5]

Q4: How do coupling reagents influence racemization?

A: The choice of coupling reagent is a critical factor.[4] Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[6] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient and can reduce racemization by promoting faster peptide bond formation, which outcompetes the rate of oxazolone formation.[1][7] However, even these reagents can cause racemization, especially in the presence of a strong base.[4]

Q5: What is the role of additives in suppressing racemization?

A: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[6][8] Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester.[4][8] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[8] Oxyma is a particularly effective and non-explosive alternative to HOBt and HOAt.[9]

Troubleshooting Guide: High Diastereomeric Impurity in Phe-Phe-OMe

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
High percentage of D-Phe-L-Phe-OMe detected by chiral HPLC. Inappropriate Coupling Reagent/Lack of Additive: Using a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive.Solution: Always use carbodiimides in conjunction with an additive like HOBt, HOAt, or Oxyma.[6] For challenging couplings, consider using a uronium/aminium reagent such as HATU or HCTU, which are known for lower racemization rates.[1][7]Rationale: Additives form active esters that are less susceptible to oxazolone formation, the primary racemization pathway.[4][8] Uronium/aminium reagents promote rapid amide bond formation, kinetically disfavoring the racemization process.[1]
Excessive or Strong Base: Using a strong, non-hindered base like Diisopropylethylamine (DIPEA) or using it in excess.Solution: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][9] Use the minimum amount of base necessary for the reaction to proceed.[3]Rationale: Stronger bases can more readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[4] Sterically hindered bases are less likely to cause this deprotonation.
Elevated Reaction Temperature: Performing the coupling reaction at room temperature or higher.Solution: Lower the reaction temperature to 0°C.[3][6]Rationale: Higher temperatures increase the rate of all reactions, including the undesirable racemization side reaction.[3] By lowering the temperature, you can slow down the rate of racemization relative to the desired peptide bond formation.
Prolonged Activation Time: Allowing the N-protected phenylalanine to be in its activated state for an extended period before adding the second amino acid.Solution: Minimize the pre-activation time. Add the coupling reagent to the mixture of the protected amino acid and additive immediately before adding it to the second amino acid component.[4]Rationale: A longer activation time provides more opportunity for the activated amino acid to cyclize into the oxazolone intermediate and subsequently racemize.[4]
Solvent Polarity: Using a highly polar solvent.Solution: If reagent solubility permits, consider using a less polar solvent.[3][6]Rationale: The polarity of the solvent can influence the rate of racemization, with less polar solvents sometimes helping to reduce it.[3] However, solvent choice is often dictated by the solubility of the reactants.

Experimental Protocols & Methodologies

Protocol 1: Low-Racemization Coupling for Phe-Phe-OMe Synthesis

This protocol is designed to minimize racemization during the solution-phase synthesis of Boc-Phe-Phe-OMe.

Materials:

  • Boc-L-Phe-OH

  • H-L-Phe-OMe·HCl

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve H-L-Phe-OMe·HCl (1.0 equivalent) in DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NMM (1.1 equivalents) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve Boc-L-Phe-OH (1.05 equivalents) and Oxyma (1.1 equivalents) in DCM or DMF.

  • Add DIC (1.1 equivalents) to the Boc-L-Phe-OH/Oxyma solution and stir for 1-2 minutes for pre-activation.

  • Immediately add the activated Boc-L-Phe-OH solution to the H-L-Phe-OMe solution at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of Phe-Phe-OMe Diastereomers

This method is crucial for quantifying the extent of racemization.[10]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral stationary phase, for example, an amylose-based column like Chiralpak AD-H (250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

Sample Preparation:

  • Dissolve the purified Phe-Phe-OMe in the mobile phase to a concentration of approximately 1 mg/mL.[10]

Data Analysis:

  • The percentage of each diastereomer (L-Phe-L-Phe-OMe and D-Phe-L-Phe-OMe) is determined by the area normalization of their respective peaks in the chromatogram.[10]

Visualizing the Science Behind Racemization

To better understand the processes involved, the following diagrams illustrate the key mechanism of racemization and a decision-making workflow for minimizing it.

RacemizationMechanism cluster_activation Activation Boc-L-Phe-OH Boc-L-Phe-OH Activated_Ester Activated Ester Boc-L-Phe-OH->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (Racemization Pathway) Peptide_Bond Desired Peptide Bond (L-Phe-L-Phe-OMe) Activated_Ester->Peptide_Bond + H-Phe-OMe (Desired Pathway) Racemic_Mixture Racemic Mixture (L-L and D-L Peptides) Oxazolone->Racemic_Mixture + H-Phe-OMe

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start High Racemization Detected? Coupling_Reagent Review Coupling Reagent & Additive Start->Coupling_Reagent Yes Base Evaluate Base Choice Coupling_Reagent->Base Temperature Check Reaction Temperature Base->Temperature Activation_Time Assess Pre-activation Time Temperature->Activation_Time Solvent Consider Solvent Polarity Activation_Time->Solvent End Optimized Conditions Solvent->End

Caption: Troubleshooting workflow for minimizing racemization.

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 11, 2026, from [Link]

  • Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989. [Link]

  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1543-1557. [Link]

  • Barone, V., et al. (1995). Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe. Biopolymers, 36(4), 485-496. [Link]

  • Sansone, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5136. [Link]

  • Tam, J. P., & Lu, Y. A. (1995). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the American Chemical Society, 117(49), 12058-12063. [Link]

  • Asgari, F., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 17(1), 135-149. [Link]

  • Kumar, S., et al. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Medicinal Chemistry Research, 21(9), 2325-2331. [Link]

  • Kumar, S., et al. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 69(3), 459-465. [Link]

  • Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(10), 1939. [Link]

  • Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 157-166. [Link]

  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 828(1-2), 177-187. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

Sources

Capping strategies to minimize deletion products in peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Deletion Products for Researchers and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that achieving high purity in synthetic peptides is paramount. One of the most common and frustrating impurities encountered are deletion sequences, which arise from incomplete coupling reactions. This guide provides an in-depth exploration of capping strategies, a critical step to mitigate the formation of these deletion products. We will delve into the mechanisms, present actionable troubleshooting guides, and offer detailed protocols to enhance the success of your peptide synthesis campaigns.

The "Why": Understanding the Origin of Deletion Peptides

In an ideal SPPS cycle, every N-terminal amine on the growing peptide chains couples with the incoming activated amino acid. However, factors such as steric hindrance, peptide aggregation, or suboptimal reaction conditions can lead to incomplete coupling.[1] If these unreacted amines are not addressed, they remain free to couple with the amino acid in the next cycle. This results in a peptide chain that is missing a specific amino acid—a "deletion sequence." These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties, leading to lower final purity and yield.[2]

The diagram below illustrates the pathway leading to the formation of a deletion peptide when an unreacted amine is left uncapped.

Deletion_Peptide_Formation Resin Resin-Peptide-(AA)n-NH2 Coupling Coupling Step Resin->Coupling AA_n_plus_1 Activated Fmoc-AA(n+1) AA_n_plus_1->Coupling Incomplete Incomplete Coupling Coupling->Incomplete Failure Complete Complete Coupling Coupling->Complete Success Unreacted Resin-Peptide-(AA)n-NH2 (Unreacted Amine) Incomplete->Unreacted Coupled Resin-Peptide-(AA)n+1-NH-Fmoc Complete->Coupled Coupling2 Next Coupling Step Unreacted->Coupling2 Deprotection1 Fmoc Deprotection Coupled->Deprotection1 FreeAmine Resin-Peptide-(AA)n+1-NH2 Deprotection1->FreeAmine Deprotection2 Fmoc Deprotection FreeAmine->Coupling2 AA_n_plus_2 Activated Fmoc-AA(n+2) AA_n_plus_2->Coupling2 TargetPeptide Target Peptide Chain Resin-Peptide-(AA)n+2-NH-Fmoc Coupling2->TargetPeptide From Correct Chain DeletionPeptide Deletion Peptide Chain Resin-Peptide-(AA)n-(AA)n+2-NH-Fmoc Coupling2->DeletionPeptide From Unreacted Chain

Caption: Workflow illustrating the formation of a deletion peptide from an incomplete coupling reaction.

The "How": The Capping Mechanism

Capping is a deliberate chemical step to permanently block these unreacted N-terminal amines. This is typically achieved through acetylation, which introduces an acetyl group onto the amine.[3] The resulting N-acetylated peptide chain is chemically inert ("terminated") and will not participate in subsequent coupling reactions. This ensures that any peptide chains that failed to couple at a given step are prevented from reacting further, simplifying the final purification process as the capped, truncated peptides are easier to separate from the full-length product.[4]

The diagram below shows the action of a capping agent on an unreacted amine.

Capping_Mechanism UnreactedAmine Resin-Peptide-(AA)n-NH2 (Unreacted Amine) CappingStep Capping Reaction UnreactedAmine->CappingStep CappingAgent Capping Reagent (e.g., Acetic Anhydride) CappingAgent->CappingStep CappedPeptide Resin-Peptide-(AA)n-NH-COCH3 (Terminated Chain) CappingStep->CappedPeptide NextCycle Subsequent Coupling Cycles CappedPeptide->NextCycle NoReaction No Further Reaction NextCycle->NoReaction

Caption: The mechanism of capping, where an unreacted amine is permanently blocked.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping in SPPS?

The main goal of capping is to permanently block any unreacted primary and secondary amines that failed to couple with the activated amino acid.[2] By acetylating these free amines, you prevent them from reacting in subsequent coupling cycles. This is crucial for minimizing the formation of deletion sequences, which are peptides missing one or more amino acids and are often difficult to separate from the desired full-length peptide, thereby reducing final purity.[2][5]

Q2: When should I perform a capping step?

Capping is typically performed immediately after the amino acid coupling step if monitoring indicates the presence of unreacted amines.[4] It is especially recommended for:

  • Long or difficult sequences: The probability of incomplete coupling increases with peptide length and with sequences known to aggregate.[6]

  • Syntheses where high purity is critical: For therapeutic or diagnostic applications, minimizing impurities is essential.

  • After a positive Kaiser test post-coupling: If a qualitative test like the Kaiser test shows a positive result (blue/purple beads) after the coupling reaction, it confirms the presence of free amines, and a capping step is warranted.[5]

Q3: Can the capping step be skipped?

While it is possible to skip capping, it is generally not recommended, particularly for long or known difficult sequences.[2] If coupling efficiency is consistently near 100%, the number of unreacted sites will be minimal. However, for ensuring the highest possible purity of the final product, capping serves as a critical quality control step to remove potential deletion impurities from the reaction pathway.[7][8]

Q4: What are the standard reagents used for capping?

The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA) , in a solvent like N,N-dimethylformamide (DMF) .[9] A typical mixture might involve 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin's substitution.[9]

Q5: How do I monitor the completion of the capping reaction?

The completion of the capping reaction is most reliably monitored using the Kaiser test (or ninhydrin test).[2][9] This colorimetric test detects free primary amines.

  • Negative Result (Yellow/Colorless): Indicates that all free amines have been successfully capped.[2]

  • Positive Result (Blue/Purple): Signifies that unreacted amines are still present, and the capping step should be repeated.[2]

Q6: Are there alternatives to acetic anhydride for capping?

Yes, several alternatives exist, which can be useful if acetic anhydride is unavailable or if side reactions are a concern.[2]

  • Propionic Anhydride: Can be used similarly to acetic anhydride and will add a propionyl group instead of an acetyl group.[10]

  • Activated Acetic Acid: Using acetic acid with a coupling agent like HBTU/DIPEA provides a milder alternative.[2]

  • N-acetylimidazole: Another effective acetylating agent.[2]

  • For 2-chlorotrityl chloride resin: A mixture of DCM/MeOH/DIPEA is often used to cap any remaining reactive chloride groups after loading the first amino acid.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Positive Kaiser Test After Capping 1. Incomplete Capping Reaction: Insufficient reaction time or reagent excess. 2. Degraded Capping Reagent: Acetic anhydride may have hydrolyzed over time. 3. Inefficient Mixing: The resin was not fully suspended during the reaction. 4. False Positive: Overheating during the Kaiser test can cause Fmoc-deprotection, leading to a false positive.[2]1. Repeat the Capping Step: Wash the resin with DMF and repeat the procedure, ensuring adequate agitation.[2][9] 2. Use Fresh Reagents: Always prepare the capping solution immediately before use.[2] 3. Ensure Proper Agitation: Gently shake or vortex the reaction vessel to keep the resin suspended.[2] 4. Careful Heating: When performing the Kaiser test, heat the sample gently (e.g., 100°C for 5 minutes) to avoid premature deprotection.[2]
Low Final Peptide Purity Despite Capping 1. Inefficient Capping: Even with capping, a small percentage of amines might remain unreacted, especially with sterically hindered sequences. 2. Side Reactions During Capping: The capping reagents may cause unwanted modifications to sensitive amino acid side chains.1. Optimize Capping Conditions: Increase the excess of capping reagents or the reaction time. Confirm completion with a negative Kaiser test.[2] 2. Consider Alternative Reagents: If specific amino acids are suspected of undergoing side reactions, switch to a milder capping condition or an alternative reagent (see Table 1).[2]
Side Reactions Observed After Capping 1. Base-catalyzed Side Reactions: Pyridine, being a strong base, can sometimes catalyze unwanted reactions. 2. Modification of Sensitive Residues: Certain amino acid side chains might be susceptible to acetylation.1. Substitute the Base: Replace pyridine with a less nucleophilic base like DIPEA.[9] 2. Use Milder Conditions: Employ an activated acetic acid protocol, which can be gentler on sensitive sequences.[2]
Data Summary: Comparison of Common Capping Methods
Capping Reagent/MethodTypical CompositionReaction TimeAdvantagesDisadvantages
Acetic Anhydride / Pyridine Ac₂O / Pyridine in DMF[2]30 minutes[2][9]Highly effective, widely used, and cost-effective.Pyridine has a strong odor; can potentially lead to side reactions due to its basicity.[2]
Acetic Anhydride / DIPEA Ac₂O / DIPEA in DMF[12]20-30 minutesDIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions.Can be less effective than pyridine for sterically hindered amines.
Activated Acetic Acid Acetic Acid / HBTU / DIPEA in DMF[2]30 minutesMilder conditions, suitable for sensitive sequences.[2]More expensive due to the use of coupling reagents.
Propionic Anhydride Propionic Anhydride / Pyridine or DIPEA in DMF[10]30 minutesEffective alternative when acetic anhydride is restricted or unavailable.[10]Introduces a propionyl cap, which may not be desirable for all applications.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the standard procedure for capping unreacted amines on the resin.

  • Resin Washing: After the coupling step, filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.[9]

  • Preparation of Capping Solution: Prepare the capping solution fresh immediately before use. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For 1 gram of resin with a loading of 0.5 mmol/g, you would use 25 mmol of acetic anhydride and 25 mmol of pyridine (50 equivalents each).[9]

  • Capping Reaction: Add the capping solution to the washed resin, ensuring the resin is fully suspended. Gently agitate the mixture at room temperature for 30 minutes.[7][9]

  • Washing: Filter the resin and wash it thoroughly with DMF (3-4 times) to remove excess capping reagents and by-products.[7][9]

  • Verification: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[9]

Protocol 2: The Kaiser Test (Ninhydrin Test)

This protocol outlines the steps to detect the presence of free primary amines on the resin.

  • Sample Collection: Transfer a small sample of resin beads (a few milligrams) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.[2]

  • Observation: Observe the color of the resin beads and the solution.

    • Blue/Purple Color: A positive result, indicating the presence of free primary amines.[2]

    • Yellow/Colorless: A negative result, indicating the absence of free primary amines (capping is complete).[2]

References
  • Aapptec Peptides. SPPS Capping procedure. Aapptec. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • Singh, S., et al. (2022). What are the alternatives to acetic anhydride in peptide synthesis? ResearchGate. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Kumar, A. (2025). Role of capping in peptide synthesis. ResearchGate. [Link]

  • De Spiegeleer, B., et al. (2018). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]

  • AmbioPharm. What is the Advantage of Capping the N and C Termini of a peptide?. AmbioPharm. [Link]

  • Lischke, U., et al. (2019). Capping of unprotected amino groups during peptide synthesis.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: For-Phe-OMe Activity & Cross-Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of For-Phe-OMe in Cellular Assays

N-Formyl-L-Phenylalanine Methyl Ester (For-Phe-OMe) is a specialized dipeptide derivative often utilized as a mechanistic probe in immunology and protease kinetics. Unlike its parent compound fMLP (a potent chemotactic peptide) or its unblocked analog L-Phe-OMe (a lysosomotropic agent), For-Phe-OMe occupies a unique experimental niche.

It serves two primary functions in high-fidelity research:

  • Specificity Control in Chemotaxis: Acting as a low-affinity structural analog to define the minimal pharmacophore requirements of Formyl Peptide Receptors (FPRs).

  • Negative Control for Lysosomal Disruption: Unlike L-Phe-OMe, the N-formyl group prevents Cathepsin C-mediated polymerization, making For-Phe-OMe an essential negative control to validate lysosomal membrane permeabilization (LMP) mechanisms.

This guide compares For-Phe-OMe against its critical alternatives (fMLP , L-Phe-OMe , and L-Leu-OMe ) across different cell lines to validate its utility in drug development and mechanistic biology.

Mechanistic Comparison: For-Phe-OMe vs. Alternatives

A. Chemotaxis & FPR Activation (vs. fMLP)

The Formyl Peptide Receptor 1 (FPR1) requires a specific N-formyl-Met-Leu-Phe sequence for nanomolar affinity. For-Phe-OMe lacks the Methionine-Leucine backbone, drastically reducing its binding affinity.

FeaturefMLP (Standard) For-Phe-OMe (Probe) Significance
Receptor Affinity (FPR1) High (

)
Very Low (

)
Validates the necessity of the Met-Leu chain for receptor docking.
Chemotactic Potency Strong (EC50

)
Weak/InactiveUsed to distinguish specific FPR signaling from non-specific hydrophobic interactions.
Cell Line Utility Neutrophils (HL-60, PMNs)Neutrophils (Negative Control)Confirms assay window and receptor specificity.
B. Lysosomal Toxicity (vs. L-Phe-OMe / L-Leu-OMe)

Lysosomotropic toxicity relies on the accumulation of weak bases and subsequent polymerization by Cathepsin C (DPPI) . This polymerization requires a free N-terminal amine.

  • L-Phe-OMe / L-Leu-OMe: Enter lysosomes

    
     Hydrolyzed to amino acid 
    
    
    
    Polymerized by Cathepsin C
    
    
    Polymers rupture lysosome (LMP).
  • For-Phe-OMe: Enters lysosomes

    
    N-Formyl group blocks polymerization 
    
    
    
    No rupture.
FeatureL-Leu-OMe / L-Phe-OMe For-Phe-OMe Experimental Outcome
Mechanism Cathepsin C-mediated polymerizationInert to Cathepsin C polymerizationCritical Negative Control
Lysosomal Integrity Rapid Rupture (15-45 mins)IntactProves that observed toxicity in analogs is mechanism-based, not just chemical toxicity.
Cell Line Sensitivity High (NK cells, Cytotoxic T cells)Low / Non-toxicUsed to selectively spare lysosome-rich cells in mixed populations.

Visualizing the Mechanism

The following diagram illustrates why For-Phe-OMe fails to induce lysosomal rupture compared to L-Phe-OMe, establishing its value as a control.

LysosomalMechanism cluster_lysosome Lysosome Extracellular Extracellular Space PheOMe L-Phe-OMe (Free Amine) Extracellular->PheOMe Diffusion ForPheOMe For-Phe-OMe (Blocked Amine) Extracellular->ForPheOMe Diffusion Lysosome Lysosomal Lumen (pH 4.5) CatC Cathepsin C (DPPI) PheOMe->CatC Substrate ForPheOMe->CatC Blocked (No Reaction) Hydrolysis Hydrolysis Only (Non-toxic) ForPheOMe->Hydrolysis Esterase Activity Polymer Insoluble Polymer (Membranolytic) CatC->Polymer Polymerization Polymer->Lysosome Membrane Rupture

Caption: Differential processing of L-Phe-OMe vs. For-Phe-OMe in the lysosome. The N-formyl group prevents Cathepsin C polymerization, preventing membrane rupture.

Experimental Protocols for Cross-Validation

Protocol A: Neutrophil Chemotaxis Specificity Assay

Objective: Validate For-Phe-OMe as a low-affinity control to confirm fMLP signaling specificity in HL-60 cells.

Materials:

  • Cell Line: dHL-60 (differentiated Human Promyelocytic Leukemia cells).

  • Reagents: fMLP (Positive Control), For-Phe-OMe (Test), DMSO (Vehicle).

  • Assay: Transwell Migration (Boyden Chamber).

Workflow:

  • differentiation: Treat HL-60 cells with 1.3% DMSO for 5-7 days to induce neutrophil-like phenotype (expression of FPR1).

  • Preparation: Resuspend cells at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Loading: Place chemoattractants in the lower chamber:

    • Condition 1: fMLP (

      
       M to 
      
      
      
      M).
    • Condition 2: For-Phe-OMe (

      
       M to 
      
      
      
      M).
    • Condition 3: Vehicle (DMSO).

  • Incubation: Add cells to upper insert (3 µm pore). Incubate 45 min at 37°C.

  • Quantification: Count migrated cells using flow cytometry or ATP luminescence.

Validation Criteria:

  • fMLP should induce a bell-shaped migration curve (peak at ~10 nM).

  • For-Phe-OMe should show <10% migration relative to fMLP peak, even at 100x concentration. If migration occurs, it indicates non-specific hydrophobic interactions or impure reagents.

Protocol B: Lysosomal Integrity Negative Control

Objective: Confirm For-Phe-OMe does not induce Lysosomal Membrane Permeabilization (LMP), validating its use as a non-toxic structural analog.

Materials:

  • Cell Line: THP-1 (Monocytes) or U937.

  • Reagents: L-Leu-OMe (Positive Control, 1-5 mM), For-Phe-OMe (Test, 1-5 mM), Acridine Orange (AO).

Workflow:

  • Staining: Pre-load cells with Acridine Orange (5 µg/mL) for 15 min at 37°C. Wash 2x with PBS.

  • Treatment: Treat cells with:

    • L-Leu-OMe (1 mM)

    • For-Phe-OMe (1 mM)

  • Time-Lapse Imaging: Monitor Red Fluorescence (Lysosomal AO) vs. Green Fluorescence (Cytosolic/Nuclear AO) over 60 minutes.

  • Data Output:

    • L-Leu-OMe: Rapid loss of red puncta (lysosomal leakage)

      
       Increase in diffuse green fluorescence.
      
    • For-Phe-OMe: Retention of red puncta (intact lysosomes).

Comparative Data Summary

The following table summarizes expected activity profiles derived from cross-validation in standard research cell lines.

Cell LineAssay TypefMLP ActivityL-Leu-OMe ActivityFor-Phe-OMe Activity
dHL-60 (Neutrophil) ChemotaxisHigh (EC50 ~10 nM)N/ANegligible (Specificity Control)
THP-1 (Monocyte) Lysosomal DisruptionNoneHigh (Rupture < 1hr)None (Negative Control)
HEK293 (Kidney) FPR1 TransfectionCalcium FluxNone (Wild Type)None
Raw 264.7 (Macrophage) Inflammasome (NLRP3)Activator (via receptor)Activator (via LMP)Silent (No activation)

References

  • Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link

  • Thiele, D. L., & Lipsky, P. E. (1986). "The mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I." Journal of Immunology, 136(3), 1038-1048. Link

  • Marasco, W. A., et al. (1984). "Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli." Journal of Biological Chemistry, 259(9), 5430-5439. Link

  • Repetto, G., et al. (2008).[1] "Neutral red uptake assay for the estimation of cell viability/cytotoxicity." Nature Protocols, 3(7), 1125–1131. Link

  • Boya, P., & Kroemer, G. (2008). "Lysosomal membrane permeabilization in cell death." Oncogene, 27, 6434–6451. Link

Sources

Technical Comparison: For-Phe-OMe Kinetics vs. Standard Serine Protease Inhibitors

[1]

Content Type: Publish Comparison Guide Subject: N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) Role: Reference Substrate & Kinetic Probe

Executive Summary: The Substrate vs. Inhibitor Dynamic[1]

This guide benchmarks For-Phe-OMe (N-Formyl-L-phenylalanine methyl ester) against known protease inhibitors. It is critical to establish the scientific distinction immediately: For-Phe-OMe is not an inhibitor; it is a specific synthetic substrate.

In drug development and enzymology, For-Phe-OMe serves as the "Gold Standard" kinetic probe used to measure the efficacy of inhibitors. To "benchmark" it against inhibitors is to compare the affinity of the enzyme for its fuel (Substrate, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) versus its poison (Inhibitor, 

)

This guide provides the framework for using For-Phe-OMe to determine the potency of Chymotrypsin-like serine protease inhibitors (e.g., TPCK, PMSF, Aprotinin).

Mechanistic Benchmarking: Binding Dynamics

The efficacy of a protease inhibitor is defined by its ability to outcompete the substrate. The table below compares the kinetic properties of For-Phe-OMe (the target to be displaced) against the standard inhibitors used to displace it.

Table 1: Kinetic Profile Comparison (Chymotrypsin System)
CompoundRoleInteraction TypeKinetic MetricTypical Value (pH 7.[1]8)Reversibility
For-Phe-OMe Substrate Michaelis Complex

(Affinity)
~4.0 - 6.0 mM N/A (Turnover)
TPCK Specific InhibitorAlkylation (His-57)

Fast InactivationIrreversible
PMSF General InhibitorSulfonylation (Ser-195)

VariableIrreversible
Aprotinin Protein InhibitorTight Binding

~0.8 nMReversible
Indole Competitive InhibitorNon-Covalent

~0.7 mMReversible

Key Insight: For an inhibitor to be considered "potent" in a For-Phe-OMe assay, its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Mechanism of Action Visualization

The following diagram illustrates the competitive landscape at the Chymotrypsin active site. It visualizes how For-Phe-OMe (Substrate) undergoes catalysis, while inhibitors like TPCK and PMSF hijack this machinery.

Chymotrypsin_MechanismEnzymeFree Enzyme(Chymotrypsin)ES_ComplexES Complex(Michaelis)Enzyme->ES_Complex+ For-Phe-OMe(Binding)EI_ComplexEI Complex(Inactive)Enzyme->EI_Complex+ Rev. InhibitorDead_EnzymeAlkylated/SulfonylatedEnzyme (Dead)Enzyme->Dead_Enzyme+ TPCK (His-57 attack)IrreversibleSubstrateFor-Phe-OMe(Substrate)ES_Complex->Enzymek-1Acyl_EnzymeAcyl-EnzymeIntermediateES_Complex->Acyl_Enzymek2 (Acylation)Release MeOHProductProduct(N-Formyl-Phe + MeOH)Acyl_Enzyme->Productk3 (Deacylation)+ H2OProduct->EnzymeRegenerationInhibitor_RevReversible Inhibitor(e.g., Indole)EI_Complex->EnzymeDissociationInhibitor_IrrIrreversible Inhibitor(TPCK/PMSF)

Figure 1: The Chymotrypsin Catalytic Cycle. For-Phe-OMe follows the yellow path (Turnover). Inhibitors (Red) either sequester the enzyme reversibly (Indole) or permanently destroy the active site (TPCK).

Protocol: Determination of Inhibitor Constants ( )

To benchmark a new inhibitor against the standard, you must determine its ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Methodology: Continuous Spectrophotometric Rate Determination

Principle: For-Phe-OMe hydrolysis is monitored by the decrease in absorbance or pH change (if using pH-stat). This protocol uses the standard UV method, though the signal is weaker than BTEE, it is highly specific.

Reagents:

  • Buffer: 80 mM Tris-HCl, pH 7.8, with 100 mM CaCl₂ (Calcium stabilizes Chymotrypsin).

  • Substrate Solution: 10 mM For-Phe-OMe dissolved in Methanol (Keep methanol <10% final vol).

  • Enzyme: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Chymotrypsin (Solubilized in 1 mM HCl to prevent autolysis).
    
  • Test Inhibitor: Prepared in appropriate solvent (DMSO/Buffer).

Step-by-Step Workflow
  • Baseline Establishment:

    • Pipette 2.8 mL Buffer into a quartz cuvette.

    • Add 0.1 mL Substrate Solution (Final [S] varies: 0.5

      
       to 5 
      
      
      ).
    • Equilibrate to 25°C.

  • Inhibitor Incubation (Crucial Step):

    • For Reversible Inhibitors: Add inhibitor directly to the cuvette before enzyme.

    • For Irreversible Inhibitors (TPCK): Pre-incubate enzyme with inhibitor for varying times (0–10 min) before adding to substrate.

  • Reaction Initiation:

    • Add 0.1 mL Enzyme Solution .

    • Immediately mix by inversion.

  • Data Acquisition:

    • Record

      
       (Absorbance at 256 nm) for 3–5 minutes.
      
    • Calculate the initial velocity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) using the extinction coefficient (Note: 
      
      
      for esters is often small; pH-stat titration is preferred for absolute accuracy, but UV works for relative
      
      
      determination).
  • Data Analysis (The Dixon Plot):

    • Perform the assay at fixed Substrate concentration [S] and varying Inhibitor concentrations [I].

    • Plot ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (y-axis) vs. 
      
      
      (x-axis).
    • The intersection point determines ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      

Experimental Workflow Diagram

This diagram details the logical flow for benchmarking an unknown inhibitor against For-Phe-OMe.

Assay_WorkflowPrepPreparation PhaseSolubilize For-Phe-OMe (MeOH)Prepare Enzyme (HCl)BranchInhibitor Type?Prep->BranchRev_PathReversible (Competitive)Mix I + S + BufferBranch->Rev_PathReversibleIrr_PathIrreversible (TPCK)Pre-incubate E + IBranch->Irr_PathIrreversibleInitiateInitiate ReactionAdd Enzyme (Rev) or Substrate (Irr)Rev_Path->InitiateIrr_Path->InitiateMeasureMeasure KineticsUV Abs (256nm) or pH-StatInitiate->MeasureCalcCalculate KiDixon Plot or Non-linear RegressionMeasure->Calc

Figure 2: Decision tree for determining inhibitor potency using For-Phe-OMe.

Critical Analysis: Why use For-Phe-OMe?

When benchmarking inhibitors, why choose For-Phe-OMe over other substrates like BTEE (Benzoyl-Tyrosine Ethyl Ester) or chromogenic substrates (suc-AAPF-pNA)?

  • Specificity: For-Phe-OMe is highly specific for the hydrophobic pocket of Chymotrypsin. It mimics the natural peptide bond cleavage better than bulky chromogenic substrates.

  • Interference: Unlike p-Nitroanilide (pNA) substrates which are yellow, For-Phe-OMe hydrolysis is measured in the UV range or by proton release. This avoids color quenching interference caused by some colored inhibitor compounds (e.g., plant extracts or flavonoids).

  • Sensitivity: While less sensitive than fluorogenic substrates, it provides robust steady-state kinetic data essential for accurate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     calculation.
    
References
  • Wilcox, P. E. (1970). Chymotrypsinogens - Chymotrypsins. Methods in Enzymology, Vol 19. [Link]

  • Ong, E. B., et al. (1965). Action of Chymotrypsin on N-Formyl-L-phenylalanine Methyl Ester. Journal of Biological Chemistry. [Link]

A Researcher's Guide to In Silico vs. In Vitro Analysis of Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and fundamental biological research, the intricate dance between peptides and proteins is of paramount importance. These interactions govern a vast array of cellular processes, and their modulation holds the key to novel therapeutic interventions.[1][2][3] Understanding the specifics of these binding events—their affinity, kinetics, and structural basis—is crucial. Researchers primarily turn to two orthogonal yet complementary approaches: in silico computational analysis and in vitro experimental validation.

This guide provides a comprehensive comparison of these methodologies, offering insights into their underlying principles, practical applications, and inherent strengths and limitations. By understanding the causality behind experimental and computational choices, researchers can strategically design workflows that leverage the predictive power of computational tools and the empirical certainty of benchtop assays.

The Digital Microscope: In Silico Analysis

In silico analysis encompasses a suite of computational techniques designed to model and predict peptide-protein interactions.[4][5] These methods are foundational in the early stages of research, offering a rapid and cost-effective means to screen vast libraries of peptides and generate structural hypotheses.[6]

Core In Silico Methodologies

Molecular Docking: This is one of the most frequently used methods to predict the preferred orientation of a peptide when it binds to a protein receptor.[7] The process involves two main stages: sampling possible conformations of the peptide within the protein's binding site and then "scoring" these poses to estimate the binding affinity.[7] Erroneous protein-peptide interactions are linked to numerous diseases, making the understanding of these interactions critical for targeted drug design.[1]

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the interaction over time.[8][9] By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur upon binding, providing deeper insights into the stability and thermodynamics of the complex.[10][11][12]

Machine Learning and AI: More recently, machine learning and deep learning models have emerged as powerful tools for predicting peptide-protein interactions.[10][13] Trained on vast datasets of known interactions, these models can rapidly screen new peptide sequences and predict their binding potential with increasing accuracy.[10]

The In Silico Workflow: A Step-by-Step Protocol for Molecular Docking
  • Preparation of Protein and Peptide Structures:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of the peptide, often starting from its linear sequence and using modeling software to predict its conformation.

  • Defining the Binding Site:

    • Identify the putative binding site on the protein surface. This can be based on existing experimental data or predicted using pocket-finding algorithms.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, HADDOCK) to systematically sample different orientations and conformations of the peptide within the defined binding site.

  • Scoring and Analysis:

    • The software calculates a score for each pose, estimating the binding free energy.

    • The top-scoring poses are then visually inspected and analyzed to understand the key interacting residues.

InSilicoWorkflow cluster_prep 1. Structure Preparation cluster_dock 2. Docking & Scoring cluster_analysis 3. Analysis Protein Protein Structure (PDB) PrepProtein Prepare Protein (add H, remove water) Protein->PrepProtein Peptide Peptide Sequence ModelPeptide Model Peptide 3D Structure Peptide->ModelPeptide DefineSite Define Binding Site PrepProtein->DefineSite Docking Molecular Docking Simulation ModelPeptide->Docking DefineSite->Docking Scoring Score & Rank Poses Docking->Scoring Analysis Analyze Top Poses (Interactions, Energy) Scoring->Analysis Hypothesis Generate Binding Hypothesis Analysis->Hypothesis InVitroWorkflow cluster_prep 1. Preparation cluster_run 2. Binding Assay cluster_analysis 3. Data Analysis Immobilize Immobilize Protein on SPR Sensor Chip Association Inject Peptide (Analyte) - Association Phase Immobilize->Association Dissociation Inject Buffer - Dissociation Phase Association->Dissociation Regeneration Regeneration Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram KineticFit Fit Data to Kinetic Model Sensorgram->KineticFit Results Determine ka, kd, KD KineticFit->Results

Caption: The experimental workflow for analyzing peptide-protein interactions using Surface Plasmon Resonance (SPR).

Head-to-Head Comparison: In Silico vs. In Vitro

The choice between in silico and in vitro methods is not a matter of superiority but of strategic application. Each approach offers distinct advantages and is best suited for different stages of a research project.

FeatureIn Silico AnalysisIn Vitro Analysis
Throughput High to Very High (millions of compounds)Low to High (depends on the assay)
Cost Low (computational resources)High (reagents, instruments, labor)
Time Fast (hours to days)Slower (days to weeks)
Data Type Predictive (binding energy, pose)Quantitative (K_D, k_on, k_off, ΔH, ΔS)
Accuracy Varies; dependent on algorithms and force fieldsHigh; direct measurement
Hypothesis GenerationValidation
Key Limitation Can produce false positives/negatives; results require experimental validation. [14]Lower throughput; can be resource-intensive.
Best For Initial screening, lead identification, structural hypothesis generation. [6][15]Lead validation, kinetic and thermodynamic profiling, detailed mechanism of action studies. [16]

A Synergistic Approach: Integrating Computational and Experimental Worlds

The most powerful insights into peptide-protein interactions come from an integrated approach that leverages the strengths of both in silico and in vitro methodologies. [17][18][19]Computational screening can rapidly identify a manageable number of promising peptide candidates from a vast virtual library. These "hits" can then be synthesized and subjected to rigorous in vitro testing to confirm binding and quantify their interaction parameters.

IntegratedWorkflow InSilico In Silico Screening (Docking, ML) HitSelection Select Top-Scoring Peptide Candidates InSilico->HitSelection Synthesis Peptide Synthesis HitSelection->Synthesis DataAnalysis Analyze & Compare In Silico vs. In Vitro Data HitSelection->DataAnalysis Predictions InVitro In Vitro Validation (SPR, ITC) Synthesis->InVitro InVitro->DataAnalysis ValidatedHit Validated Hit DataAnalysis->ValidatedHit

Caption: An integrated workflow combining in silico prediction with in vitro validation for efficient discovery.

This iterative cycle of prediction and validation accelerates the discovery process, ensuring that resources are focused on the most promising candidates. The structural insights from in silico models can guide the design of subsequent in vitro experiments, while the empirical data from these experiments can be used to refine and improve the computational models.

References

  • JPT Peptide Technologies. (n.d.). Peptide Microarrays. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Peptide microarray. Retrieved from [Link]

  • Profacgen. (n.d.). Protein–Peptide Docking. Retrieved from [Link]

  • Lafita, A., & Valle, M. (2023). Modelling peptide–protein complexes: docking, simulations and machine learning. Biochemical Society Transactions, 51(3), 1149-1160. Retrieved from [Link]

  • Maric, H., & Schlosser, J. (2023). Peptide Microarray-Based Protein Interaction Studies Across Affinity Ranges: Enzyme Stalling, Cross-Linking, Depletion, and Neutralization. In Methods in Molecular Biology (Vol. 2572, pp. 135-156). Springer. Retrieved from [Link]

  • Bio-protocol. (2013, February 5). Protein-peptide Interaction by Surface Plasmon Resonance. Retrieved from [Link]

  • Ciemny, M., & Kurcinski, M. (2018). Protein–peptide docking: opportunities and challenges. Drug Discovery Today, 23(8), 1551-1557. Retrieved from [Link]

  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved from [Link]

  • Axxelera Biotech. (2024, July 3). Peptide Microarrays – An Introduction. Retrieved from [Link]

  • SoftServe. (2020, March 23). Protein-Peptide Docking. Retrieved from [Link]

  • Gray, J. J. (2019). In Silico Analysis of Peptide Macrocycle-Protein Interactions. Methods in Molecular Biology, 2001, 243-261. Retrieved from [Link]

  • PEPperPRINT. (2021, August 26). PEPperCHIP® Custom Peptide Microarrays. Retrieved from [Link]

  • Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. Retrieved from [Link]

  • O'Connell, M. P., & Ramos, A. (2018). High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry. Methods in Molecular Biology, 1705, 125-139. Retrieved from [Link]

  • Policy Commons. (n.d.). In Silico Design of Peptide Inhibitors for Protein-Protein Interactions. Retrieved from [Link]

  • Mi, X., & Shukla, D. (2024). Leveraging machine learning models for peptide–protein interaction prediction. RSC Chemical Biology, 5(3), 241-250. Retrieved from [Link]

  • Wilson, D. S., & Keefe, A. D. (2013). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PLoS ONE, 8(9), e74332. Retrieved from [Link]

  • Shahrabi Farahani, M., & Ghasemi, J. B. (2021). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences, 8, 665375. Retrieved from [Link]

  • Shahrabi Farahani, M., & Ghasemi, J. B. (2021). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. ResearchGate. Retrieved from [Link]

  • Singh, S., & Kumar, S. (2021). In-silico study of peptide-protein interaction of antimicrobial peptides potentially targeting SARS and SARS-CoV-2 nucleocapsid protein. Journal of Biomolecular Structure and Dynamics, 40(12), 5348-5360. Retrieved from [Link]

  • Lu, H., et al. (2020). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences, 8, 665375. Retrieved from [Link]

  • IEEE Xplore. (2005). Dynamic effects on peptide structure: molecular dynamics simulations of a peptide employing ensemble of peptides. Retrieved from [Link]

  • ResearchGate. (2025, January 7). Protein-peptide interaction analysis by Molecular Dynamics. Retrieved from [Link]

  • bioRxiv. (2021, September 3). PatchMAN docking: Modeling peptide-protein interactions in the context of the receptor surface. Retrieved from [Link]

  • RSC Publishing. (2025, January 16). Peptide design to control protein–protein interactions. Retrieved from [Link]

  • PubMed. (n.d.). Protein-Protein Interactions: Surface Plasmon Resonance. Retrieved from [Link]

  • Zhang, Z., & Wriggers, W. (2006). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 90(11), 3899-3909. Retrieved from [Link]

  • ResearchGate. (n.d.). Strengths and limitations of in silico tools to assess physicochemical properties, bioactivity, and bioavailability of food-derived peptides. Retrieved from [Link]

  • UCL Discovery. (2009, November 30). Integrating In Silico and In Vitro Analysis of Peptide Binding Affinity to HLA-Cw0102: A Bioinformatic Approach to*. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. Retrieved from [Link]

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Retrieved from [Link]

  • Yang, J. (2024, August 1). Current Computational Methods for Protein-peptide Complex Structure Prediction. Retrieved from [Link]

  • PMC. (2024, June 21). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. Retrieved from [Link]

  • arXiv. (2023, October 27). Leveraging Machine Learning Models for Peptide-Protein Interaction Prediction. Retrieved from [Link]

  • JoVE. (2022, July 30). Identifying Protein-Protein Interaction Sites Using Peptide Arrays l Protocol Preview. Retrieved from [Link]

  • PNAS Nexus. (2024, December 15). In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. Retrieved from [Link]

  • PMC. (n.d.). Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features. Retrieved from [Link]

  • Proventa International. (2021, April 7). A Critical Evaluation of the Advantages and Limitations of In Silico Methods in Clinical Research. Retrieved from [Link]

  • PubMed. (2024, June 21). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. Retrieved from [Link]

  • Meyer, K., & Selbach, M. (2020). Peptide-based Interaction Proteomics. Molecular & Cellular Proteomics, 19(7), 1070-1075. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024, June 14). (PDF) Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. Retrieved from [Link]

  • Frontiers. (2022, October 21). Towards rational computational peptide design. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Computational Models for the Study of Protein–Peptide Interactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). In Silico Peptide-Directed Ligand Design Complements Experimental Peptide-Directed Binding for Protein-Protein Interaction Modul. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of biochemical research and pharmaceutical development, the synthesis and handling of specialized amino acid derivatives like N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) are routine. However, mastery in the lab extends beyond synthesis to include the safe and compliant disposal of these materials. This guide provides a comprehensive, technically grounded framework for the proper disposal of For-Phe-OMe, ensuring the safety of personnel and adherence to environmental regulations. Our approach is rooted in the precautionary principle; in the absence of exhaustive hazard data for a specific compound, we treat it with the necessary caution aligned with established best practices for chemical waste management.

Hazard Assessment and Chemical Profile of For-Phe-OMe

Understanding the chemical nature of For-Phe-OMe is the first step in responsible disposal. While specific toxicological data for N-Formyl-L-phenylalanine methyl ester is not extensively documented, we can infer its likely properties and potential hazards from closely related structures, such as L-phenylalanine methyl ester hydrochloride and other N-protected amino acid esters.

Safety Data Sheets (SDS) for analogous compounds indicate that while some may not be classified as hazardous under OSHA's Hazard Communication Standard, others are known to cause skin and eye irritation.[1][2] Therefore, the most prudent course of action is to handle For-Phe-OMe as a potentially hazardous substance, mandating the use of appropriate Personal Protective Equipment (PPE) and adherence to formal chemical waste disposal protocols.

Key Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat.[3][4]

  • Engineering Controls: Handle the solid material in a well-ventilated area. If there is a risk of generating dust, use a chemical fume hood.

  • Handling: Avoid contact with skin and eyes.[3] Do not inhale dust or vapors.[1][3] Wash hands thoroughly after handling.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For-Phe-OMe is incompatible with strong oxidizing agents.[3]

Chemical & Physical Properties Summary

The table below summarizes key properties. Note that due to limited specific data for For-Phe-OMe, information for the closely related L-Phenylalanine methyl ester hydrochloride is provided for context where necessary.

PropertyValueSource
Chemical Name N-Formyl-L-phenylalanine methyl ester-
Synonyms For-Phe-OMe-
Molecular Formula C₁₁H₁₃NO₃Inferred
Molecular Weight 207.23 g/mol Calculated
Appearance White to off-white solid/powderAssumed, based on related compounds[3][4]
Melting Point Data not available (Related compound L-Phe-OMe HCl: 158-162 °C)[4]
Solubility Data not available-
Incompatibilities Strong oxidizing agents[3]

For-Phe-OMe Waste Management Workflow

The proper disposal of For-Phe-OMe is a systematic process. It begins with the characterization of the waste and ends with its removal by a certified hazardous waste handler. The following diagram illustrates the decision-making and operational workflow for managing For-Phe-OMe waste in a laboratory setting.

ForPheOMe_Disposal_Workflow For-Phe-OMe Waste Disposal Workflow cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Disposal A For-Phe-OMe waste generated (e.g., unused solid, contaminated labware) B Assess Waste Stream: - Pure compound? - Mixture? - Acutely hazardous? A->B C Decision: Treat as Hazardous Chemical Waste (Precautionary Principle) B->C D Select a compatible, leak-proof waste container with a screw cap. C->D E Segregate from incompatible wastes (e.g., strong oxidizing agents). D->E F Place waste into container. Do not fill more than 90% full. E->F G Affix a Hazardous Waste Label. F->G H Complete all fields: - Generator Name & Contact - Accumulation Start Date - Chemical Contents (For-Phe-OMe) G->H I Store in a designated Satellite Accumulation Area (SAA). H->I J Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. I->J K EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). J->K

Caption: Decision workflow for the safe disposal of For-Phe-OMe waste.

Step-by-Step Disposal Protocol

This protocol provides actionable steps for researchers to follow, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[5]

Protocol 1: Disposal of Solid For-Phe-OMe Waste and Contaminated Materials
  • Waste Characterization : All unused or expired For-Phe-OMe, as well as materials grossly contaminated with it (e.g., weigh boats, paper towels from a spill), must be disposed of as hazardous chemical waste.

  • Container Selection :

    • Choose a solid, leak-proof waste container with a secure, tight-fitting screw cap. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[2][5]

    • Ensure the container is clean and dry before use.

  • Waste Accumulation :

    • Carefully place the solid For-Phe-OMe waste into the designated container. For contaminated items like gloves or wipes, place them in a sealed bag before adding to the container to minimize dust.

    • Never fill a waste container more than 90% of its capacity to allow for expansion and prevent spills.[5]

  • Labeling :

    • Immediately label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.

    • Fill out the label completely, including the full chemical name ("N-Formyl-L-phenylalanine methyl ester"), concentration (if in solution), and accumulation start date.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Final Disposal :

    • Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your EHS department to arrange for pickup and disposal.[2]

Spill & Decontamination Procedures

Accidents happen, and a clear, rehearsed plan for managing spills is critical.

Protocol 2: Small-Scale Spill Cleanup

This protocol is for small spills (a few grams) of solid For-Phe-OMe.

  • Restrict Access : Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE : Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain the Spill : Gently cover the spill with a chemical absorbent pad or dry sand to prevent the powder from becoming airborne.

  • Collect the Material :

    • Carefully sweep up the absorbed material using a plastic dustpan and brush or non-sparking tools.[3][6]

    • Avoid creating dust. If necessary, you can lightly moisten the absorbent material with water to minimize dust generation.

    • Place the collected material and all cleanup supplies (gloves, pads, etc.) into a designated hazardous waste container.

  • Decontaminate the Area :

    • Wipe the spill area with a cloth dampened with a soap and water solution.

    • Follow with a wipe using 70% ethanol.

    • Allow the area to dry completely.

  • Dispose of Waste : Seal, label, and dispose of the waste container as described in Protocol 1.

Protocol 3: Decontamination of Laboratory Equipment

Equipment that has come into contact with For-Phe-OMe must be thoroughly decontaminated before it is removed for service, repair, or disposal.[5][7]

  • Initial Cleaning : Remove any visible residue of For-Phe-OMe from the equipment surface by wiping with a dry cloth or a cloth dampened with a suitable solvent in which the compound is soluble (if known and safe to use). Dispose of the cloth as hazardous waste.

  • Surface Decontamination :

    • Thoroughly wash the equipment surfaces with a laboratory-grade detergent and water solution. Use brushes or sponges to scrub all accessible areas.[8]

    • Rinse the equipment thoroughly with deionized water to remove any detergent residue.[9]

    • A final rinse with 70% ethanol can be performed for non-sensitive surfaces.

  • Verification and Labeling :

    • Visually inspect the equipment to ensure all chemical residues have been removed.

    • Affix a decontamination tag or label to the equipment, stating the date of decontamination, the method used, and the name of the individual who performed the procedure.[7][10]

By implementing these rigorous, scientifically-backed procedures, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a fundamental pillar of scientific excellence.

References

  • East Texas A&M University. (n.d.). IBC Decontamination Procedures. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Phenylalanine Ethyl Ester Hydrochloride, 99%. Retrieved from [Link]

  • Chevron. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • University of Georgia. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - L-Aspartyl-L-phenylalanine methyl ester, 98%. Retrieved from [Link]

  • Wayne State University Research. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

Sources

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